molecular formula C11H15BrO2Zn B14880516 3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide

3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide

Cat. No.: B14880516
M. Wt: 324.5 g/mol
InChI Key: JDGIXXVKPXNIOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of phenylzinc bromide with a methoxypropoxy substituent, dissolved in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Methoxypropoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:

3-[(3’-Methoxypropoxy)methyl]bromobenzene+Zn3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide\text{3-[(3'-Methoxypropoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{3-[(3'-Methoxypropoxy)methyl]phenylzinc bromide} 3-[(3’-Methoxypropoxy)methyl]bromobenzene+Zn→3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include organic halides, palladium catalysts, and other organometallic compounds.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. THF is often used as the solvent due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new carbon-carbon bond between the phenyl group and the organic halide.

Scientific Research Applications

3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.

    Biological Studies: It is used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    3-[(3’-Methoxypropoxy)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.

    3-[(3’-Methylphenoxy)methyl]phenylzinc bromide: Similar but with a methylphenoxy substituent instead of methoxypropoxy.

Uniqueness

3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide is unique due to its specific substituent, which can influence its reactivity and the types of reactions it can undergo. The presence of the methoxypropoxy group can provide additional functionalization options in synthetic applications.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);3-methoxypropoxymethylbenzene

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-12-8-5-9-13-10-11-6-3-2-4-7-11;;/h2-3,6-7H,5,8-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JDGIXXVKPXNIOL-UHFFFAOYSA-M

Canonical SMILES

COCCCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.